molecular formula C16H4ClF19O3S B13417535 Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- CAS No. 51947-19-4

Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-

Cat. No.: B13417535
CAS No.: 51947-19-4
M. Wt: 672.7 g/mol
InChI Key: VOEFEIDNANPLSQ-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- is a complex organosulfur compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- involves several steps. The starting materials typically include benzenesulfonyl chloride and a fluorinated alkene. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with various reagents.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify the structure and function of target molecules, leading to various biological effects.

Comparison with Similar Compounds

Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- can be compared with other similar compounds, such as:

    Benzenesulfonyl chloride: A simpler compound with a single sulfonyl chloride group.

    4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group and a chlorine atom, offering different reactivity and applications.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the complex fluorinated alkene moiety.

The uniqueness of Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- lies in its highly fluorinated structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

51947-19-4

Molecular Formula

C16H4ClF19O3S

Molecular Weight

672.7 g/mol

IUPAC Name

4-[1,1,1,5,5,6,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)-3,4-bis(trifluoromethyl)hex-2-en-2-yl]oxybenzenesulfonyl chloride

InChI

InChI=1S/C16H4ClF19O3S/c17-40(37,38)6-3-1-5(2-4-6)39-8(11(21,22)23)7(10(18,19)20)9(14(28,29)30,12(24,25)15(31,32)33)13(26,27)16(34,35)36/h1-4H

InChI Key

VOEFEIDNANPLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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